molecular formula C22H18FN3OS2 B11247898 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole

5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole

Cat. No.: B11247898
M. Wt: 423.5 g/mol
InChI Key: LJDAAEHYVFWOFJ-UHFFFAOYSA-N
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Description

3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE is a complex organic compound that features a combination of fluorophenyl, methoxyphenyl, and thiazolyl groups attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and pyridazine intermediates, followed by coupling reactions to form the final compound. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may facilitate binding to hydrophobic pockets, while the thiazole and pyridazine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both fluorophenyl and methoxyphenyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H18FN3OS2

Molecular Weight

423.5 g/mol

IUPAC Name

5-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C22H18FN3OS2/c1-14-21(29-22(24-14)16-4-3-5-18(12-16)27-2)19-10-11-20(26-25-19)28-13-15-6-8-17(23)9-7-15/h3-12H,13H2,1-2H3

InChI Key

LJDAAEHYVFWOFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC4=CC=C(C=C4)F

Origin of Product

United States

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